Pentynoic acid STP ester
CAS No.: 1807530-14-8
Cat. No.: VC0539005
Molecular Formula: C11H5F4NaO5S
Molecular Weight: 348.2
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1807530-14-8 |
---|---|
Molecular Formula | C11H5F4NaO5S |
Molecular Weight | 348.2 |
IUPAC Name | 4-Pentynoic acid, 2,3,5,6-tetrafluoro-4-sulfophenyl ester, sodium salt |
Standard InChI | InChI=1S/C11H6F4O5S.Na/c1-2-3-4-5(16)20-10-6(12)8(14)11(21(17,18)19)9(15)7(10)13;/h1H,3-4H2,(H,17,18,19);/q;+1/p-1 |
Standard InChI Key | QVSTTZKAIDTZNG-UHFFFAOYSA-M |
SMILES | C#CCCC(OC1=C(F)C(F)=C(S(=O)([O-])=O)C(F)=C1F)=O.[Na+] |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Pentynoic acid STP ester (CAS: 1807530-14-8) is formally known as 4-Pentynoic acid, 2,3,5,6-tetrafluoro-4-sulfophenyl ester, sodium salt (1:1). This compound features a sulfotetrafluorophenyl (STP) activated ester group connected to a pentynoic acid backbone containing a terminal alkyne functional group. The molecule's structure provides both reactivity toward amines and compatibility with click chemistry applications .
The key physical and chemical properties of Pentynoic acid STP ester are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₁₁H₅F₄NaO₅S |
Molecular Weight | 348.20 Da |
Physical Appearance | White to off-white solid |
Canonical SMILES | C#CCCC(=O)OC1=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F |
Solubility | Good water solubility |
Purity (Commercial) | ≥95% (¹H NMR and HPLC-MS) |
Mass Spec M+ Shift after Conjugation | 80.0 |
Analysis by spectroscopic methods including ¹H NMR and LCMS confirms the structure of high-purity commercial preparations. The tetrafluorophenyl ring with the sulfonate group provides the enhanced water solubility that distinguishes this reagent from similar activated esters .
Mechanism of Action
Pentynoic acid STP ester functions primarily as an acylating agent, targeting nucleophilic amino groups in biomolecules through a substitution reaction. The mechanism proceeds via nucleophilic attack of the primary amine on the activated carbonyl carbon, displacing the STP leaving group and forming a stable amide bond .
The reaction mechanism can be summarized in these key steps:
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Nucleophilic attack by the primary amine on the carbonyl carbon
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Formation of a tetrahedral intermediate
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Departure of the STP leaving group
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Formation of a stable amide bond linking the pentynoic acid to the target biomolecule
This process effectively transforms primary amines in proteins (particularly lysine residues and N-terminal amino groups) into alkyne-functionalized sites that can participate in subsequent click chemistry reactions .
Advantages over NHS Esters
Pentynoic acid STP ester belongs to a class of activated esters that offer significant advantages over the more traditional N-hydroxysuccinimide (NHS) esters for certain applications. These differences are particularly important when working with sensitive biomolecules in aqueous environments .
Enhanced Water Solubility
The primary advantage of STP esters over NHS esters is their significantly higher hydrophilicity and water solubility. This property is conferred by the sulfonate group on the tetrafluorophenyl ring. Enhanced solubility permits efficient reactions in purely aqueous solutions without requiring organic co-solvents that might denature proteins or disrupt the tertiary structure of sensitive biomolecules .
Compatibility with Challenging Reaction Conditions
The structure of Pentynoic acid STP ester makes it well-suited for reactions in complex biological buffers where NHS esters might hydrolyze rapidly before reacting with the intended target. This provides greater flexibility in experimental design and improved outcomes in bioconjugation protocols .
Parameter | Recommendation |
---|---|
Storage Temperature | -20°C |
Environmental Conditions | Protect from light, moisture, and air |
Stock Solution Storage (-80°C) | Up to 6 months |
Stock Solution Storage (-20°C) | Up to 1 month |
Preparation of Stock Solutions | Use appropriate solvent (typically water) |
Avoiding Degradation | Aliquot solutions to avoid repeated freeze-thaw cycles |
Shipping Condition | Typically at room temperature; may be shipped with blue ice |
For optimal results when preparing stock solutions, heating the vial to 37°C followed by ultrasonic bath treatment can improve solubility. Once prepared, solutions should be divided into single-use aliquots to prevent degradation from repeated thawing and freezing cycles .
Supplier | Available Quantities | Price Range (USD) | Lead Time |
---|---|---|---|
Lumiprobe | 10 mg, 25 mg, 50 mg, 100 mg | $110-$595 | In stock to 10 days |
Antibodies.com | 10 mg, 25 mg, 50 mg, 100 mg | $165+ | 5-8 business days |
Kerafast | Not specified | Not specified | Not specified |
AxisPharm | Custom synthesis available | Not specified | Not specified |
MedChemExpress | Not specified | Not specified | Not specified |
Most commercial preparations offer purities of 95% or higher, with quality control typically performed via ¹H NMR spectroscopy, HPLC-MS, and functional testing through reaction with model amines .
Comparative Analysis with Related Compounds
Several related compounds share structural similarities or functional purposes with Pentynoic acid STP ester. Understanding these relationships helps contextualize the specific advantages of this particular reagent.
Hexynoic Acid STP Ester
Hexynoic acid STP ester represents a slightly longer carbon chain variant that may offer different reactivity profiles or solubility characteristics. The additional methylene group can affect reaction kinetics and the spatial arrangement of the introduced alkyne function in the final bioconjugate .
DBCO-STP Ester
DBCO-STP ester incorporates a dibenzocyclooctyne group designed specifically for strain-promoted azide-alkyne cycloaddition (copper-free click chemistry). While Pentynoic acid STP ester introduces a terminal alkyne requiring copper catalysis for click reactions, DBCO derivatives enable metal-free click chemistry applications, which can be advantageous for in vivo applications where copper toxicity is a concern .
NHS Ester Equivalents
NHS ester variants of pentynoic acid exist and serve similar purposes but with different solubility profiles. The choice between STP and NHS esters typically depends on the specific reaction conditions, with STP esters being preferred for purely aqueous environments and NHS esters sometimes offering advantages in mixed organic-aqueous systems .
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